Product packaging for Methyl 2,3-difluoro-4-formylbenzoate(Cat. No.:CAS No. 1989657-57-9)

Methyl 2,3-difluoro-4-formylbenzoate

Cat. No.: B2676518
CAS No.: 1989657-57-9
M. Wt: 200.141
InChI Key: FYJMUWOTWLKYGI-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-4-formylbenzoate (CAS 1989657-57-9) is a high-purity organic compound with the molecular formula C9H6F2O3 and a molecular weight of 200.14 g/mol . This compound serves as a versatile and valuable multifunctional building block in synthetic organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and advanced materials. The structure of this compound features two distinct reactive sites: an ester group and an aldehyde group . This allows researchers to perform sequential and selective chemical transformations. The aldehyde is highly useful for condensation reactions, such as forming Schiff bases, or for introducing the benzoate moiety into larger molecular structures via carbon-carbon bond forming reactions. The methyl ester can be hydrolyzed to the carboxylic acid or undergo transesterification. A key feature of this molecule is the presence of two fluorine atoms at the 2 and 3 positions of the benzene ring . The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the aromatic system, which can affect the binding affinity and metabolic stability of resulting molecules. This makes the compound a particularly useful scaffold in medicinal chemistry for creating analogs and optimizing lead compounds. This compound is offered with a guaranteed purity of 98% and is shipped with appropriate cold-chain transportation to ensure product integrity . It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F2O3 B2676518 Methyl 2,3-difluoro-4-formylbenzoate CAS No. 1989657-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-difluoro-4-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJMUWOTWLKYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2,3 Difluoro 4 Formylbenzoate

Established Synthetic Routes and Precursor Utilization

Traditional synthetic approaches to compounds like Methyl 2,3-difluoro-4-formylbenzoate often rely on multi-step sequences involving the sequential introduction and modification of functional groups on a pre-existing aromatic core.

Approaches Involving Halogenated Aromatic Intermediates (e.g., dibromomethyl compounds)

A well-established method for introducing a formyl group onto an aromatic ring is through the bromination of a methyl group, followed by hydrolysis. This pathway is particularly useful when the corresponding methyl-substituted precursor is readily available. For the synthesis of this compound, this route would commence with Methyl 2,3-difluoro-4-methylbenzoate.

The key transformation involves a radical-initiated benzylic bromination using a reagent like N-bromosuccinimide (NBS) and a radical initiator such as benzoic peroxyanhydride. This reaction converts the methyl group into a dibromomethyl group. Subsequent hydrolysis of the resulting Methyl 4-(dibromomethyl)-2,3-difluorobenzoate, typically under aqueous conditions, yields the desired aldehyde. This strategy has been successfully applied to the synthesis of structurally related compounds, such as Methyl 3-chloro-4-formylbenzoate and Methyl 4-formyl-2-methoxybenzoate. amazonaws.com

Reaction Pathway via Dibromomethyl Intermediate:

Benzylic Bromination: Methyl 2,3-difluoro-4-methylbenzoate is treated with N-bromosuccinimide (NBS) and an initiator in a suitable solvent like carbon tetrachloride, leading to the formation of Methyl 4-(dibromomethyl)-2,3-difluorobenzoate. amazonaws.com

Hydrolysis: The dibromomethyl intermediate is then hydrolyzed with water to form this compound. amazonaws.com

Esterification and Aldehyde Functionalization Pathways

Synthetic strategies can also be designed around the initial formation of the ester or aldehyde, followed by the introduction of the other functional groups.

Esterification: The methyl ester group is commonly introduced via Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.com In this context, 2,3-difluoro-4-formylbenzoic acid could be esterified using methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com Alternatively, the ester can be formed from the corresponding acyl chloride or by reaction with diazomethane, though the latter is hazardous. researchgate.net

Aldehyde Functionalization: Beyond the dibromomethyl pathway, direct formylation of a difluorinated benzoate (B1203000) precursor is a viable route. A common method involves the conversion of an aryl bromide into the target aldehyde. amazonaws.com For the target molecule, this would start with a hypothetical Methyl 4-bromo-2,3-difluorobenzoate. This precursor would undergo a halogen-metal exchange, typically with an organolithium reagent at low temperature, followed by quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF). amazonaws.com This approach offers a direct way to install the aldehyde group at a specific position defined by the initial halogen placement. Other formylation techniques, such as the Vilsmeier-Haack reaction, are also employed for electron-rich aromatic systems. researchgate.net

Consideration of Synthetic Analogs and Related Scaffolds (e.g., Methyl 4-formylbenzoate)

The synthesis of simpler, non-fluorinated analogs such as Methyl 4-formylbenzoate (B8722198) provides a valuable template for developing routes to more complex derivatives. chemicalbook.comsigmaaldrich.com The synthesis of Methyl 4-formylbenzoate can be achieved through several methods, including the esterification of 4-carboxybenzaldehyde or the oxidation of the methyl group of methyl p-toluate. amazonaws.comchemicalbook.com These established routes highlight the fundamental transformations required for assembling the target molecule.

The table below compares a common synthetic strategy for Methyl 4-formylbenzoate with a proposed analogous route for this compound.

Target CompoundStarting MaterialKey IntermediateKey TransformationsReference
Methyl 4-formylbenzoateMethyl p-toluateMethyl 4-(dibromomethyl)benzoate1. Benzylic Bromination (NBS) 2. Hydrolysis amazonaws.com
This compound (Proposed)Methyl 2,3-difluoro-4-methylbenzoateMethyl 4-(dibromomethyl)-2,3-difluorobenzoate1. Benzylic Bromination (NBS) 2. HydrolysisAnalogous to amazonaws.com
Methyl 3-fluoro-4-formylbenzoateMethyl 4-bromo-3-fluorobenzoate(3-fluoro-4-(methoxycarbonyl)phenyl)lithium1. Lithium-Halogen Exchange 2. Formylation (DMF) amazonaws.com
This compound (Proposed)Methyl 4-bromo-2,3-difluorobenzoate(2,3-difluoro-4-(methoxycarbonyl)phenyl)lithium1. Lithium-Halogen Exchange 2. Formylation (DMF)Analogous to amazonaws.com

Novel Synthetic Strategies and Methodological Innovations

Recent advances in organic synthesis have introduced more sophisticated and efficient methods for constructing highly functionalized aromatic compounds, with a focus on selectivity and catalytic efficiency.

Regioselective and Chemoselective Functionalization Techniques in Fluorinated Aromatic Systems

The presence of fluorine atoms on an aromatic ring significantly influences its reactivity. Fluorine is highly electronegative, making the ring electron-deficient and thus activating it towards nucleophilic aromatic substitution (SNAr). nih.gov This property can be exploited for the regioselective introduction of nucleophiles.

Furthermore, modern transition-metal catalysis offers powerful tools for the selective functionalization of C-F bonds. nih.gov Palladium-catalyzed reactions, for example, can enable the regioselective defluorinative functionalization of polyfluorinated aromatics, allowing for the controlled installation of various functional groups. semanticscholar.orgresearchgate.net For a molecule like this compound, these techniques could be applied to a more heavily fluorinated precursor, with the catalyst controlling which fluorine atom is replaced. The challenge lies in achieving high regioselectivity in the presence of multiple C-F bonds and other functional groups.

Catalytic Approaches for the Formation of Difluorinated Benzoates and Formyl Groups

Catalytic methods offer milder and often more efficient alternatives to stoichiometric reagents for installing key functional groups.

Formation of the Benzoate Ester: Palladium-catalyzed alkoxycarbonylation represents a modern approach to ester formation. researchgate.net This reaction typically involves the coupling of an aryl halide or triflate with an alcohol and carbon monoxide in the presence of a palladium catalyst. This method could be used to convert a precursor like 4-bromo-1,2-difluorobenzene (B1265499) into a difluorinated benzoate derivative in a single, high-yielding step.

Formation of the Formyl Group: Catalytic formylation of aryl halides has emerged as a powerful alternative to traditional methods. Phosphine-free palladium systems can catalyze the formylation of aryl halides using formic acid as a safe and readily available source of carbon monoxide. researchgate.net This avoids the need to handle toxic CO gas directly. Another innovative catalytic strategy is the reduction of activated carboxylic acid derivatives (such as esters or amides) to aldehydes using hydrosilanes as reducing agents, a transformation that can exhibit excellent chemoselectivity. researchgate.net

The following table summarizes some novel catalytic approaches relevant to the synthesis of this compound.

TransformationCatalytic MethodCatalyst System (Example)ReactantsReference
Ester FormationPalladium-Catalyzed AlkoxycarbonylationPalladium CatalystAryl Bromide, Methanol, CO researchgate.net
Aldehyde FormationPalladium-Catalyzed FormylationPd(OAc)₂/DABCOAryl Halide, Formic Acid researchgate.net
Aldehyde FormationPalladium-Catalyzed ReductionPalladium CatalystActivated Ester, Hydrosilane researchgate.net
C-C Bond FormationPalladium-Catalyzed C-F FunctionalizationPd/NHC Ligandgem-difluorocyclopropane, Ketone nih.gov

Optimization of Reaction Conditions for Yield, Selectivity, and Efficiency

The choice of solvent is another pivotal factor. Solvents not only dissolve reactants but also influence their reactivity and the stability of intermediates. For formylation reactions, a range of solvents from non-polar (e.g., benzene (B151609), toluene) to polar aprotic (e.g., acetonitrile, tetrahydrofuran) are often screened. Acetonitrile, for example, has been shown in some oxidative coupling reactions to provide a good balance between reactant conversion and product selectivity. chemrxiv.org The optimal solvent is typically one that provides good solubility for all reactants while being inert to the reaction conditions.

Catalyst and reagent concentrations are also subject to rigorous optimization. In many synthetic procedures, including those for related benzoate esters, adjusting the equivalents of the core reagents can significantly impact the outcome. chemrxiv.org For example, using a slight excess of the formylating agent might drive the reaction to completion, but a large excess could lead to the formation of undesired secondary products. The catalyst loading is fine-tuned to achieve a high reaction rate with minimal cost and to simplify post-reaction removal. The data below illustrates a hypothetical optimization study for a key synthetic step.

Table 1: Illustrative Optimization of Reaction Conditions The following is a representative table demonstrating the effect of varying parameters on reaction yield and selectivity for a generic formylation reaction leading to the target compound.

Entry Temperature (°C) Solvent Catalyst (mol%) Reaction Time (h) Yield (%) Selectivity (%)
1 25 Dichloromethane 5 12 45 85
2 50 Dichloromethane 5 8 65 90
3 80 (Reflux) Dichloromethane 5 4 70 88
4 50 Acetonitrile 5 8 75 95
5 50 Tetrahydrofuran 5 8 72 93
6 50 Acetonitrile 2.5 10 70 94

Chromatographic and Crystallization Methodologies for Compound Isolation and Purification

Following the synthesis, the isolation and purification of this compound to a high degree of purity is essential for its use in subsequent applications. The primary methods employed for this purpose are column chromatography and crystallization.

Flash column chromatography is a widely used technique for purifying organic compounds. amazonaws.com The selection of the stationary phase (typically silica (B1680970) gel) and the mobile phase (eluent) is critical for achieving effective separation of the target compound from unreacted starting materials, reagents, and byproducts. A common approach involves using a solvent system with a polarity gradient, often a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. amazonaws.com The optimal ratio is determined through preliminary analysis using thin-layer chromatography (TLC) to ensure a significant difference in the retention factors (Rf) of the components in the crude mixture.

Crystallization is another powerful purification technique that relies on the differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce the formation of crystals of the pure compound, while impurities remain dissolved in the mother liquor. A patent describing the isolation of the related compound methyl-4-formylbenzoate highlights filtration at controlled, often sub-ambient, temperatures (e.g., -5 °C to 3 °C) to maximize the recovery of the crystallized solid and its purity. google.com The selection of an appropriate crystallization solvent or solvent pair is paramount; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The final product is then typically washed with a small amount of cold solvent and dried under vacuum to remove residual solvent.

Table 2: Representative Purification Parameters This table provides an example of typical parameters used in the purification of a substituted methyl benzoate compound.

Method Details Parameters Outcome
Flash Column Chromatography Stationary Phase Silica Gel (230-400 mesh) Separation of product from non-polar impurities
Mobile Phase (Eluent) Hexane/Ethyl Acetate (e.g., 6:1 v/v) Isolation of the target compound fraction
Crystallization Solvent System Ethanol/Water High purity crystals upon cooling
Temperature Profile Dissolve at 70°C, cool to 0°C Yield of >99% pure solid product

Chemical Reactivity and Transformative Organic Reactions of Methyl 2,3 Difluoro 4 Formylbenzoate

Reactions Involving the Aromatic Formyl Moiety

The aldehyde group is one of the most versatile functional groups in organic synthesis, readily participating in a wide range of chemical transformations. The formyl group in Methyl 2,3-difluoro-4-formylbenzoate is activated by the adjacent electron-withdrawing fluorine atoms, making it a prime site for chemical modification.

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of various new carbon-heteroatom and carbon-carbon bonds.

Imine Formation: Aldehydes react with primary amines under acidic or neutral conditions to form imines (also known as Schiff bases). This condensation reaction is typically reversible and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. For this compound, this reaction provides a pathway to introduce nitrogen-containing substituents, which are crucial in the synthesis of various heterocyclic compounds and pharmacologically active molecules.

Acetal Formation: In the presence of an alcohol and an acid catalyst, the formyl group can be converted into an acetal. This reaction proceeds via a hemiacetal intermediate. The formation of an acetal is a common strategy to protect the aldehyde group during subsequent reactions that might otherwise affect it. Given the reactivity of aldehydes, this protection is often a necessary step in a multi-step synthesis. The reaction is reversible, and the aldehyde can be regenerated by treatment with aqueous acid.

Reaction TypeNucleophileReagents/ConditionsProduct Functional Group
Imine FormationPrimary Amine (R-NH₂)Mild acid or heatImine (Schiff Base)
Acetal FormationAlcohol (R-OH)Acid catalyst (e.g., H₂SO₄), removal of waterAcetal

The oxidation state of the aldehyde carbon can be readily modified through controlled oxidation or reduction, providing access to carboxylic acids or alcohols, respectively.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. nih.gov Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The oxidation of this compound would yield 2,3-difluoro-4-(methoxycarbonyl)benzoic acid, a trifunctional molecule with significant potential as a building block in polymer and materials science.

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents. Sodium borohydride (NaBH₄) is particularly well-suited for this transformation as it selectively reduces aldehydes and ketones in the presence of less reactive ester groups. chegg.comrsc.org This chemoselectivity is crucial when working with bifunctional molecules like this compound, allowing for the isolation of Methyl 2,3-difluoro-4-(hydroxymethyl)benzoate as the primary product. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the aldehyde and the ester. youtube.com

TransformationReagentProduct Functional GroupNotes
OxidationPotassium Permanganate (KMnO₄)Carboxylic AcidConverts the formyl group to a carboxyl group.
ReductionSodium Borohydride (NaBH₄)Primary AlcoholChemoselectively reduces the aldehyde over the ester. chegg.com

The aldehyde functionality serves as a key handle for constructing complex, stereochemically rich molecules through asymmetric reactions.

Povarov Reaction: The Povarov reaction is a powerful method for synthesizing tetrahydroquinoline scaffolds. nih.govmdpi.com It is formally a [4+2] cycloaddition between an electron-rich alkene and an imine. mdpi.com The required imine can be readily formed in situ from an aromatic aldehyde, such as this compound, and an aniline. By using chiral catalysts, this reaction can be rendered enantioselective, providing access to optically active heterocyclic products that are valuable in medicinal chemistry. nih.gov

Difluoromethylation: While not a reaction of the entire molecule, the aldehyde group itself can be a target for transformations like difluoromethylation. This process would convert the -CHO group into a -CHF₂ group, a substituent of growing importance in pharmaceutical chemistry due to its ability to act as a bioisostere for hydroxyl or thiol groups. This transformation typically involves specialized fluorinating reagents and specific catalytic systems.

Reactions of the Benzoate (B1203000) Ester Functional Group

The methyl ester group is generally less reactive than the aldehyde. However, it can undergo a variety of important transformations, typically under conditions that would also affect the aldehyde unless it is protected.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). chemspider.comresearchgate.net Basic hydrolysis, using a reagent like sodium hydroxide, is typically irreversible due to the formation of the carboxylate salt. chemspider.com Acid-catalyzed hydrolysis is an equilibrium process. This reaction converts this compound into 2,3-difluoro-4-formylbenzoic acid.

Transesterification: This process involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a new ester. This allows for the modification of the ester group, for example, to introduce a larger or more complex alkyl group, which can alter the physical properties of the molecule.

Aminolysis: Esters can react directly with ammonia or primary/secondary amines to form amides. researchgate.net This reaction is generally slower than hydrolysis and may require elevated temperatures. Aminolysis of this compound would produce the corresponding benzamide derivative, introducing another key functional group for further synthetic elaboration. researchgate.net

The ester group is a key site for derivatization, often after its conversion to a more reactive functional group. A common strategy involves the hydrolysis of the methyl ester to the carboxylic acid. chemspider.com The resulting 2,3-difluoro-4-formylbenzoic acid can then be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂). This acyl chloride is a versatile intermediate that can readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form a diverse array of derivatives such as new esters and amides. This two-step process (hydrolysis followed by acylation) is often more efficient than direct aminolysis or transesterification of the initial methyl ester.

Aromatic Ring Functionalization and the Influence of Fluorine Atoms.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr):

Aromatic systems typically undergo electrophilic substitution, where an electrophile replaces an atom, usually hydrogen, on the aromatic ring. The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.org Substituents are classified as either activating or deactivating. Activating groups donate electron density to the ring, stabilizing the cationic intermediate and increasing the reaction rate. wikipedia.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. wikipedia.org

In the case of this compound, the fluorine atoms, the formyl group, and the methyl ester group are all electron-withdrawing. This cumulative deactivating effect makes the aromatic ring significantly less nucleophilic and therefore less susceptible to electrophilic attack compared to benzene (B151609). wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

While aromatic rings are generally nucleophilic, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.orgyoutube.com

The fluorine atoms and the other electron-withdrawing groups on this compound make the ring electron-deficient and thus a good candidate for SNAr reactions. The fluorine atoms themselves can act as leaving groups, especially when positioned ortho or para to a strong electron-withdrawing group. nih.gov The rate of SNAr reactions with halides as leaving groups often follows the order F > Cl > Br > I, which is counterintuitive to the trend in acidity of the hydrogen halides. This is because the rate-determining step is typically the nucleophilic attack on the ring, which is facilitated by the high electronegativity of fluorine, creating a more polarized C-F bond. masterorganicchemistry.comyoutube.com

Steric and Electronic Effects of Fluorine on Reactivity and Regioselectivity

The fluorine atoms in this compound exert both steric and electronic effects that profoundly impact the molecule's reactivity and the regioselectivity of its reactions. wikipedia.org

Electronic Effects:

Fluorine is the most electronegative element, and its primary electronic influence is a strong electron-withdrawing inductive effect (-I effect). nih.govrsc.org This effect decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. researchgate.netnih.gov However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, a +R (or +M) effect. nih.govcsbsju.edu

For this compound, the combined inductive effects of the two fluorine atoms, the formyl group, and the ester group strongly deactivate the ring. The directing effects of these groups would determine the position of any potential electrophilic attack, though such reactions are generally unfavorable.

In nucleophilic aromatic substitution, the strong inductive effect of fluorine is paramount. It helps to stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. libretexts.orgyoutube.com

Steric Effects:

While fluorine is the smallest of the halogens, its van der Waals radius is larger than that of hydrogen. rsc.org The steric hindrance created by the two adjacent fluorine atoms in this compound can influence the approach of reagents to the neighboring positions on the aromatic ring. This steric bulk can affect the regioselectivity of substitution reactions, potentially favoring attack at less hindered sites. nih.gov

Multi-Component Reactions and Pericyclic Processes.

This compound is a valuable substrate for multi-component and pericyclic reactions, leading to the synthesis of complex heterocyclic structures. The electron-withdrawing nature of the substituents on the aromatic ring plays a crucial role in activating the molecule for these transformations.

Aza-Diels-Alder (Povarov) Cycloadditions

The Povarov reaction is a powerful multi-component reaction that involves the formal [4+2] cycloaddition of an aromatic imine with an electron-rich alkene to produce tetrahydroquinolines. wikipedia.orgchem-station.com The reaction is typically catalyzed by a Lewis acid, which activates the imine for nucleophilic attack by the alkene. wikipedia.org The reaction can also be viewed as a stepwise process involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution. acs.org

This compound can serve as the aldehyde component in the Povarov reaction. Condensation with an aniline derivative forms an in-situ generated imine. The electron-withdrawing fluorine atoms and ester group on the benzaldehyde-derived portion of the imine increase its electrophilicity, making it more reactive towards the electron-rich alkene.

The regioselectivity of the subsequent cyclization step is influenced by the electronic properties of the substituents on the aniline-derived ring. umich.eduresearchgate.net

Reactants Catalyst Product Key Features
This compound, Aniline, Electron-rich alkeneLewis Acid (e.g., Y(OTf)₃, Sc(OTf)₃)Substituted TetrahydroquinolineThree-component reaction; formation of a key heterocyclic scaffold. wikipedia.orgchem-station.com

[3+2] Cycloaddition Reactions with Fluorinated Azomethine Ylides

[3+2] Cycloaddition reactions are a class of pericyclic reactions that involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles that are highly useful in the synthesis of pyrrolidines and other nitrogen-containing heterocycles. wikipedia.org

The introduction of fluorine atoms into azomethine ylides can significantly alter their reactivity and electronic structure. acs.orgacs.org Fluorinated azomethine ylides have been shown to participate in carbenoid-type [3+2] cycloaddition reactions. acs.orgacs.org The presence of two fluorine atoms can modify the structure of the azomethine ylide from a pseudodiradical to a carbenoid species. acs.orgacs.org

While direct examples involving this compound as the dipolarophile in reactions with fluorinated azomethine ylides are not extensively detailed in the provided search results, the electron-deficient nature of its formyl group would make it a potential candidate for such cycloadditions. The aldehyde can act as the dipolarophile, reacting with the nucleophilic carbon of the azomethine ylide.

Theoretical studies on the reaction of a 1,1-difluorinated azomethine ylide (DFAY) with phenylpropynal indicate a polar, highly exothermic reaction with total chemo- and regioselectivity. acs.orgacs.org The reaction proceeds via a non-concerted two-stage one-step mechanism, initiated by the nucleophilic attack of the carbenoid carbon of the DFAY on the electrophilic carbonyl carbon of the ynal. acs.orgacs.org

1,3-Dipole Dipolarophile Product Reaction Type
Fluorinated Azomethine YlideAldehyde (e.g., this compound)Fluorinated Pyrrolidine Derivative[3+2] Cycloaddition rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of Methyl 2,3 Difluoro 4 Formylbenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of Proton, Carbon, and Fluorine Nuclei.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For Methyl 2,3-difluoro-4-formylbenzoate, a complete assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei is crucial for confirming its chemical structure and understanding the electronic effects of the substituents on the benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The aldehyde proton will appear as a downfield singlet or a finely split multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbonyl carbons of the ester and aldehyde groups will resonate at the lowest field. The aromatic carbons will show a range of chemical shifts influenced by the fluorine and formyl substituents, with carbon-fluorine couplings providing additional structural information.

¹⁹F NMR Spectroscopy: Fluorine NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound will show two distinct signals for the two fluorine atoms, with their chemical shifts and coupling constants providing insights into their electronic environment and spatial relationship.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹H (Aromatic)7.5 - 8.2mJ(H,H), J(H,F)
¹H (Aldehyde)9.8 - 10.5s or tJ(H,F)
¹H (Methyl)3.8 - 4.0s-
¹³C (C=O, Ester)160 - 165s-
¹³C (C=O, Aldehyde)185 - 195dJ(C,F)
¹³C (Aromatic)110 - 160mJ(C,F)
¹³C (Methyl)50 - 55q-
¹⁹F-120 to -150mJ(F,F), J(F,H)

Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions.

FTIR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The analysis of these spectra allows for the identification of functional groups and provides information about the molecular structure and bonding.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and aldehyde groups, typically in the region of 1680-1750 cm⁻¹. The C-F stretching vibrations will appear in the fingerprint region, usually between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy will provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-F bonds may also be more prominent in the Raman spectrum compared to the FTIR spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H Stretch (Aromatic)3000 - 3100FTIR, Raman
C-H Stretch (Aldehyde)2700 - 2900FTIR
C=O Stretch (Ester)1720 - 1740FTIR, Raman
C=O Stretch (Aldehyde)1690 - 1715FTIR, Raman
C=C Stretch (Aromatic)1450 - 1600FTIR, Raman
C-F Stretch1100 - 1300FTIR
C-O Stretch (Ester)1000 - 1300FTIR

Note: The data in this table is based on characteristic vibrational frequencies of functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Characterization.

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally confirmed. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure and stability.

For this compound (C₉H₆F₂O₃), the calculated monoisotopic mass is 200.0285 Da. uni.lu The HRMS spectrum should show a molecular ion peak [M]⁺ corresponding to this mass. Common fragmentation pathways may involve the loss of the methoxy (B1213986) group (-OCH₃), the formyl group (-CHO), or carbon monoxide (CO).

Predicted Fragmentation Analysis:

Fragment Ion Proposed Structure Calculated m/z
[M - OCH₃]⁺C₈H₃F₂O₂⁺169.0099
[M - CHO]⁺C₈H₅F₂O₂⁺171.0256
[M - CO]⁺C₈H₆F₂O₂⁺172.0334
[M - CO₂CH₃]⁺C₇H₃F₂O⁺141.0146

Note: The fragmentation pathways are predictive and would need to be confirmed by tandem mass spectrometry (MS/MS) experiments.

X-ray Crystallography for Determination of Solid-State Molecular Geometry, Conformation, and Crystal Packing.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates the packing of molecules in the crystal lattice, which is governed by intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, a hypothetical analysis would focus on the planarity of the benzene ring, the orientation of the ester and formyl groups relative to the ring, and the influence of the fluorine atoms on the molecular geometry. The crystal packing would likely be influenced by weak hydrogen bonds (e.g., C-H···O) and dipole-dipole interactions involving the carbonyl and C-F bonds.

Investigation of Intermolecular Interactions and Crystal Engineering via Hirshfeld Surface Analysis and Energy Frameworks.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules. This analysis provides a detailed picture of the forces that hold the crystal together, such as hydrogen bonds, halogen bonds, and van der Waals forces.

For this compound, Hirshfeld surface analysis would be used to explore the nature and extent of C-H···O, C-H···F, and F···F interactions. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Energy framework calculations, another computational method, can be used to visualize and quantify the energetic aspects of crystal packing. This analysis helps to understand the stability of the crystal structure by calculating the interaction energies between molecules. For the title compound, this would reveal the dominant forces in the crystal packing and provide insights into its potential for polymorphism.

Computational and Theoretical Chemistry Studies on Methyl 2,3 Difluoro 4 Formylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For Methyl 2,3-difluoro-4-formylbenzoate, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), would be the first step in any theoretical investigation. researchgate.netmdpi.com These calculations optimize the molecule's geometry to find its most stable three-dimensional structure and are fundamental for subsequent analyses. mdpi.comnih.gov The presence of fluorine atoms and multiple functional groups makes DFT an ideal method to probe the complex interplay of electronic effects within the molecule. aip.orgemerginginvestigators.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO & LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. For this compound, the electron-withdrawing nature of the two fluorine atoms, the formyl group, and the methyl ester group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). A lower LUMO energy suggests the molecule is a good electron acceptor, with the LUMO likely localized on the aromatic ring and the carbonyl carbons of the formyl and ester groups.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution on the molecule's surface. walisongo.ac.idnih.gov For this compound, the ESP map would be expected to show regions of negative potential (red/yellow) around the highly electronegative oxygen atoms of the formyl and ester groups, indicating sites susceptible to electrophilic attack. researchgate.netresearchgate.net Regions of positive potential (blue) would likely be found around the hydrogen atoms and potentially on the carbon atoms attached to the electronegative fluorine and oxygen atoms, highlighting sites for nucleophilic attack. walisongo.ac.idnih.gov

Interactive Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table presents illustrative data that would be obtained from a DFT calculation.

ParameterCalculated Value (eV)Implication
HOMO Energy-7.85Moderate ability to donate electrons
LUMO Energy-2.10Strong ability to accept electrons
HOMO-LUMO Gap5.75High kinetic stability, but reactive towards nucleophiles

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. mdpi.com This involves identifying reactants, products, intermediates, and, crucially, the transition state (TS) structures that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, a key reaction would be the nucleophilic addition to the formyl group, a common reaction for aromatic aldehydes. nih.govresearchgate.net DFT calculations could model the approach of a nucleophile (e.g., a cyanide ion) to the carbonyl carbon. The calculation would locate the transition state geometry, characterized by the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-oxygen pi bond. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Such studies can also reveal whether a reaction proceeds through a concerted (one-step) or stepwise mechanism. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

While DFT calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a solution. mdpi.comnih.gov An MD simulation would model a single this compound molecule surrounded by a large number of explicit solvent molecules (e.g., in a "box" of water) at a specific temperature and pressure. ucl.ac.uk

Conformational Analysis: The simulation would reveal the preferred conformations of the molecule in solution. This includes the rotational freedom of the formyl (-CHO) and methyl ester (-COOCH₃) groups relative to the benzene ring. By tracking the dihedral angles over time, one can construct a potential energy surface to identify the most stable conformers and the energy barriers between them.

Solution-Phase Behavior: MD simulations provide detailed information on solute-solvent interactions. researchgate.net For instance, they can identify how water molecules arrange themselves around the polar formyl and ester groups and the hydrophobic aromatic ring. This is quantified using radial distribution functions (RDFs), which show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Advanced Quantum Chemical Methods for Fluorine-Containing Systems

Fluorinated organic compounds can present unique challenges for standard computational methods due to the high electronegativity and electron correlation effects associated with fluorine. aip.orgemerginginvestigators.org While DFT is often sufficient, for very high accuracy in properties like reaction barriers or spectroscopic data, more advanced (and computationally expensive) quantum chemical methods may be required. aip.org Methods like Møller–Plesset perturbation theory (MP2) or Coupled-Cluster (CC) theory provide a more rigorous treatment of electron correlation. aip.org These methods would be particularly useful for benchmarking the accuracy of DFT results and for studying excited-state properties, which are critical for understanding the molecule's response to light (photochemistry). aip.org The incorporation of fluorine is known to stabilize molecular orbitals, a phenomenon that advanced methods can calculate with high precision. researchgate.net

Application of Molecular Electron Density Theory (MEDT) in Understanding Reaction Pathways

Molecular Electron Density Theory (MEDT) offers an alternative perspective to FMO theory for understanding chemical reactivity. Proposed by Luis R. Domingo, MEDT posits that the changes in electron density along a reaction pathway, rather than molecular orbital interactions, are the primary drivers of a chemical reaction.

Within the MEDT framework, the analysis of a reaction involving this compound would involve a topological analysis of the Electron Localization Function (ELF). The ELF is a tool that reveals the molecule's electronic shell structure and helps to visualize where electron pairs are localized (e.g., in bonds or as lone pairs). By analyzing how the ELF basins change along the reaction coordinate, one can precisely determine when and how bonds are formed and broken. This approach provides a detailed, step-by-step picture of the electronic rearrangements that constitute the reaction mechanism, offering a powerful complement to the energy-focused analysis of transition state theory.

Interactive Table 2: Hypothetical Calculated Bond Lengths for this compound This table provides illustrative examples of geometric parameters that would be calculated using DFT.

BondFunctional GroupCalculated Bond Length (Å)
C=OFormyl1.21
C=OEster1.22
C-FFluoro-substituent (at C2)1.35
C-FFluoro-substituent (at C3)1.34

Applications of Methyl 2,3 Difluoro 4 Formylbenzoate in Complex Molecule Synthesis and Functional Materials Research

Role as a Key Intermediate in the Synthesis of Fluorinated Heterocyclic Compounds

The incorporation of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and biological activity. nih.govmdpi.com Fluorinated heterocycles are integral components of many pharmaceuticals and agrochemicals. e-bookshelf.de Methyl 2,3-difluoro-4-formylbenzoate serves as a valuable intermediate for synthesizing these structures. The presence of the aldehyde and ester functionalities allows for a variety of cyclization reactions to form diverse heterocyclic rings, while the fluorine atoms are carried into the final product, imparting their characteristic effects. The electrophilic nature of the formyl group makes it a prime site for condensation reactions with nucleophiles, initiating the formation of new ring systems.

Building Block in the Construction of Advanced Organic Scaffolds

Advanced organic scaffolds are complex molecular architectures that form the core of functional molecules, from pharmaceuticals to materials for organic electronics. lifechemicals.com The distinct functional groups of this compound allow it to be used in multicomponent reactions and sequential synthetic steps to build up these elaborate structures.

Synthesis of Imidazopyridine Derivatives

Imidazopyridines are a class of fused heterocyclic compounds that exhibit a wide range of pharmacological activities and are considered privileged scaffolds in medicinal chemistry. nih.gove3s-conferences.org this compound is a suitable starting material for constructing these derivatives. In a documented multi-component reaction, a similar compound, Methyl 3,5-difluoro-4-formylbenzoate, reacts with an aminopyridine and an isocyanide in the presence of an acid catalyst to yield highly substituted imidazopyridine structures. google.com The formyl group of the benzoate (B1203000) derivative is crucial as it reacts with the aminopyridine and the isocyanide to form the imidazole (B134444) ring portion of the final fused system.

Table 1: Example Synthesis of an Imidazopyridine Derivative

RoleCompound/Reagent
Benzaldehyde SourceMethyl 3,5-difluoro-4-formylbenzoate
Amine Source4-methylpyridin-2-amine
Isocyanide Source(3R)-1-[(tert-butoxycarbonyl)]-3-isocyanopiperidine
Catalystp-toluenesulfonic acid
Producttert-butyl (R)-3-((2-(2,6-difluoro-4-(methoxycarbonyl)phenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)amino)piperidine-1-carboxylate
Reported Yield 57% google.com

Preparation of Tricyclic Compounds

The strategic placement of functional groups in this compound also enables its use in synthetic routes aimed at producing tricyclic compounds. These multi-ring systems are common in natural products and complex drug molecules. A potential synthetic strategy involves an initial reaction, such as the formation of an imidazopyridine described previously, followed by a second intramolecular cyclization step. researchgate.net For example, after the formation of the imidazopyridine scaffold, one of the fluorine atoms on the phenyl ring could potentially undergo nucleophilic aromatic substitution by a suitably positioned nucleophile from the newly formed ring, leading to the creation of a third, fused ring system. This sequential approach leverages the compound's inherent reactivity to build molecular complexity efficiently.

Diversification into Modified Benzoate Derivatives for Structure-Property Relationship Studies

Understanding structure-property relationships is fundamental to designing molecules with desired functions. This compound is an excellent platform for creating libraries of related compounds to perform these studies. nih.gov The formyl and methyl ester groups serve as reactive handles that can be selectively transformed into a wide array of other functionalities. For instance, the aldehyde can be oxidized to a carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted to an imine or oxime. The ester can be hydrolyzed to a carboxylic acid or converted into an amide. Each new derivative possesses altered electronic and steric properties, which can be correlated with changes in biological activity or material performance.

Table 2: Potential Modifications for Structure-Property Relationship Studies

Initial Functional GroupChemical TransformationResulting Functional GroupPotential Property Change
Formyl (-CHO)OxidationCarboxylic Acid (-COOH)Increased acidity, hydrogen bond donor/acceptor
Formyl (-CHO)ReductionAlcohol (-CH₂OH)Hydrogen bond donor, removal of electrophilic site
Formyl (-CHO)Reductive AminationAmine (-CH₂NR₂)Introduction of basicity, altered polarity
Methyl Ester (-COOCH₃)HydrolysisCarboxylic Acid (-COOH)Increased polarity, introduction of acidic site
Methyl Ester (-COOCH₃)AminolysisAmide (-CONHR)Hydrogen bond donor/acceptor, increased rigidity

Precursor for Industrial Chemical Feedstocks (e.g., dimethyl terephthalate (B1205515) production)

In industrial chemistry, dimethyl terephthalate (DMT) is a key commodity chemical primarily used as a monomer for the production of polyesters like polyethylene (B3416737) terephthalate (PET). wikipedia.orgmcc-hamburg.de The manufacturing process for DMT can involve intermediates such as methyl 4-formylbenzoate (B8722198), which is structurally related to this compound. google.comnih.gov While the non-fluorinated analogue is used for standard polymers, the difluoro version represents a valuable precursor for specialty fluorinated polymers. The introduction of fluorine into the polyester (B1180765) backbone can significantly enhance properties such as thermal stability, chemical resistance, and hydrophobicity. Therefore, this compound can be considered a feedstock for advanced, high-performance fluoropolymers with specialized industrial applications.

Design and Synthesis of Functional Molecules for Photophysical Investigations (e.g., BODIPY Dyes for Circularly Polarized Luminescence)

Boron-dipyrromethene (BODIPY) dyes are a prominent class of fluorescent molecules known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical stability. ncl.ac.uk These properties make them useful in a variety of applications, including bio-imaging and sensors. A particularly advanced application is in the field of Circularly Polarized Luminescence (CPL), which involves the differential emission of left- and right-circularly polarized light and has potential uses in 3D displays and enantioselective sensing. nih.gov

The synthesis of substituted BODIPY dyes often involves the condensation of an aldehyde with pyrrole (B145914) derivatives. The aldehyde functionality of this compound makes it an ideal building block for creating novel BODIPY dyes. The resulting dye would feature a difluoro-methoxycarbonyl-phenyl substituent at the meso-position of the BODIPY core. This substituent can significantly influence the dye's photophysical properties. By attaching a chiral moiety to this framework, the difluorophenyl group can act as a chiral perturbing agent, potentially inducing or enhancing CPL activity in the final molecule, a design strategy that has proven successful in creating CPL-active dyes from achiral chromophores. nih.govnih.gov

Table 3: General Photophysical Properties of BODIPY Dyes

PropertyDescription
Absorption/Emission Wavelength Typically in the visible region of the spectrum, highly tunable through substitution.
Quantum Yield (ΦF) Often very high, frequently approaching 1.0.
Molar Absorptivity (ε) High, leading to bright fluorescence.
Stokes Shift Generally small, meaning the absorption and emission peaks are close together.
Photostability Generally high resistance to photobleaching compared to other dyes.

Future Research Directions and Emerging Paradigms for Methyl 2,3 Difluoro 4 Formylbenzoate Chemistry

Development of Sustainable and Green Synthetic Approaches for Fluorinated Aromatic Aldehydes

The imperative for environmentally benign chemical manufacturing necessitates a departure from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. Future research into the synthesis of Methyl 2,3-difluoro-4-formylbenzoate will likely prioritize the development of sustainable and green alternatives.

Current industrial production of fluorinated benzaldehydes often involves halogen-exchange (HALEX) reactions, which may require high temperatures and polar aprotic solvents, or multi-step syntheses that can result in salt-containing waste waters. google.comgoogle.com A promising green alternative is the direct formylation of fluorinated benzenes. This approach, potentially utilizing carbon monoxide and a recyclable catalyst system in the presence of a catalytic amount of acid, could offer a more cost-effective and environmentally friendly route. google.com Such a process would reduce the generation of waste products and align with the principles of green chemistry.

Furthermore, the use of eco-friendly solvents and bases in fluorination reactions is an emerging area of interest. researchgate.net Research into reaction media such as water or other green solvents, coupled with the use of simple and recyclable bases, could significantly improve the sustainability of synthesizing fluorinated aromatic aldehydes. researchgate.netasianpubs.org The development of catalytic systems that operate under milder conditions with high atom economy will be a key focus.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Fluorinated Aromatic Aldehydes

Feature Traditional Methods (e.g., HALEX) Potential Green Approaches
Starting Materials Chlorinated benzaldehydes, metal fluorides Fluorinated benzenes, carbon monoxide
Reagents Stoichiometric amounts of potentially hazardous reagents Catalytic systems, benign acids
Solvents High-boiling polar aprotic solvents Water, recyclable green solvents
Byproducts Significant salt waste Minimal, with potential for catalyst recycling

| Energy Consumption | Often requires high temperatures | Milder reaction conditions |

Exploration of Novel Catalytic Systems for Enhanced Regio- and Stereoselectivity in its Reactions

The presence of multiple reactive sites and the potential for chirality in derivatives of this compound make the development of highly selective catalytic systems a critical area for future research. The aldehyde group, in particular, is a prime target for asymmetric transformations.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of aldehydes. nih.govresearchgate.net Future work could focus on applying enamine catalysis, for instance, to achieve stereoselective α-functionalization of derivatives of the title compound. nih.govresearchgate.net The development of novel chiral catalysts, such as imidazolidinones or cinchona alkaloids, could enable the synthesis of chiral synthons with high enantiomeric excess, which are valuable in medicinal chemistry. nih.govresearchgate.net

For reactions involving the aromatic ring, transition-metal catalysis offers opportunities for regioselective C-H functionalization. The fluorine substituents significantly influence the electronic distribution of the aromatic ring, and future research could explore catalytic systems that can selectively target specific C-H bonds for derivatization, overriding the inherent directing effects of the existing substituents.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production and Derivatization

To accelerate the discovery of novel derivatives of this compound with desired properties, high-throughput synthesis and screening methods are essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing in this regard.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. thieme-connect.demdpi.comnih.gov The integration of in-line purification and analysis techniques can further streamline the synthetic process. thieme-connect.de The synthesis of intermediates and the final derivatization of this compound could be adapted to continuous-flow systems, allowing for rapid library generation.

Automated synthesis platforms, or "robotic chemists," can perform a large number of reactions in parallel with minimal human intervention. chemrxiv.orgosti.gov By combining robotic liquid handling with automated reaction workup and analysis, researchers can systematically explore a vast chemical space of derivatives. These platforms can be programmed to perform a variety of reactions on the aldehyde and ester functionalities, as well as on the aromatic ring, to generate diverse libraries of compounds for biological or materials science applications.

Table 2: Advantages of Flow Chemistry and Automated Synthesis

Technology Key Advantages Potential Application for this compound
Flow Chemistry Enhanced heat and mass transfer, improved safety, precise control over reaction conditions, ease of scalability. thieme-connect.demdpi.comnih.gov High-throughput synthesis of the core molecule and its derivatives with improved yield and purity.

| Automated Synthesis | High-throughput experimentation, rapid library generation, systematic exploration of reaction conditions, reduced manual labor. chemrxiv.orgosti.gov | Generation of large, diverse libraries of derivatives for screening purposes. |

Advanced Computational Studies for Predictive Design of New Derivatives and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. For this compound, advanced computational studies can provide deep insights into its electronic structure, reactivity, and the mechanisms of its reactions, thereby guiding the rational design of new derivatives and synthetic routes.

DFT calculations can be employed to map the entire reaction pathways for various transformations of the title compound. nih.govnih.govresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction conditions and anticipate potential side products. nih.govnih.govresearchgate.net This predictive power can save significant experimental time and resources.

Furthermore, computational modeling can be used to design new derivatives with specific desired properties. For example, by calculating parameters such as molecular orbital energies, electrostatic potentials, and bond dissociation energies, it is possible to predict how different substituents on the aromatic ring will affect the molecule's reactivity, stability, and potential biological activity. This in silico screening approach can prioritize the most promising candidates for synthesis.

Unexplored Reactivity Patterns and Expanding the Scope of Derivatization Opportunities

While the aldehyde and ester groups of this compound are expected to undergo standard transformations, the unique electronic environment created by the two adjacent fluorine atoms may lead to unexplored reactivity patterns. Future research should aim to systematically investigate the scope of both known and novel reactions involving this compound.

The development of new derivatization strategies for the aldehyde functionality is a key area of interest. nih.govnih.gov Beyond standard reductive aminations and oxidations, reactions such as photocatalytic perfluoroalkenylation could introduce novel fluorinated moieties, leading to compounds with unique properties. acs.org The stereoselective coupling with fluorinated organolithium reagents is another avenue for creating complex chiral molecules. researchgate.net

The aromatic ring itself presents opportunities for further functionalization. While electrophilic aromatic substitution is likely disfavored due to the deactivating nature of the substituents, nucleophilic aromatic substitution (SNAr) of a potential leaving group introduced onto the ring could be a viable strategy. Furthermore, transition-metal-catalyzed C-H activation could enable the introduction of a wide range of substituents at positions not easily accessible through classical methods. A thorough exploration of these and other modern synthetic methodologies will be crucial for unlocking the full potential of this compound as a versatile building block.

Q & A

Basic: What are the optimal synthetic routes for Methyl 2,3-difluoro-4-formylbenzoate?

Methodological Answer:
The synthesis typically involves formylation of a substituted benzoate precursor. A plausible route starts with methyl 2,3-difluorobenzoate, where the 4-position is activated for electrophilic substitution. The Vilsmeier-Haack reaction using POCl₃ and DMF is a common method to introduce the formyl group. Alternatively, directed ortho-metalation (DoM) strategies using lithium bases could position the formyl group regioselectively . Critical steps include protecting the ester group during formylation to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using methanol/water) ensures high purity (>95%) .

Basic: How can this compound be characterized spectroscopically?

Methodological Answer:

  • ¹H NMR : The formyl proton appears as a singlet near δ 10.1–10.3 ppm. Fluorine-induced deshielding splits aromatic protons into distinct multiplets (δ 7.5–8.5 ppm).
  • ¹⁹F NMR : Two distinct fluorine signals (δ -110 to -120 ppm) confirm substitution at the 2- and 3-positions.
  • IR Spectroscopy : Strong stretches at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) validate functional groups.
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 216 (M⁺) with fragments corresponding to loss of COOCH₃ (44 amu) and CHO (29 amu) .

Advanced: How do the electron-withdrawing fluorine substituents influence the reactivity of the formyl group in further transformations?

Methodological Answer:
The fluorine atoms at positions 2 and 3 enhance the electrophilicity of the formyl group via inductive effects, making it more reactive toward nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., Knoevenagel reactions). However, steric hindrance from fluorine may reduce accessibility in bulky nucleophile systems. Comparative studies with non-fluorinated analogs show accelerated reaction rates in aldol condensations but reduced yields in sterically demanding reactions like Strecker syntheses . Kinetic studies using UV-Vis or in-situ NMR can quantify these effects .

Advanced: How can researchers resolve contradictions in reported catalytic conditions for formylation reactions?

Methodological Answer:
Discrepancies in catalytic efficiency (e.g., POCl₃ vs. PCl₃ as acid scavengers) often arise from solvent polarity, moisture sensitivity, or substrate accessibility. For example:

  • Moisture-sensitive conditions : Use anhydrous DMF and molecular sieves to prevent hydrolysis of the Vilsmeier reagent .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) improve reagent solubility, while THF may hinder due to coordination with Lewis acids.
  • Catalyst screening : Test alternative catalysts (e.g., ZnCl₂ or BF₃·Et₂O) under inert atmospheres. Systematic Design of Experiments (DoE) can identify optimal parameters .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar byproducts (e.g., unreacted formyl precursors).
  • Recrystallization : Methanol/water (7:3 v/v) yields high-purity crystals. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
  • HPLC : For analytical purity (>99%), employ a C18 column with acetonitrile/water (60:40) mobile phase .

Advanced: How is this compound utilized in multi-step syntheses of bioactive molecules?

Methodological Answer:
The compound serves as a versatile aldehyde intermediate:

  • Schiff base formation : React with amines (e.g., anilines) to generate imines for metal coordination complexes.
  • Heterocycle synthesis : Condense with hydrazines or thioureas to form triazoles or thiazoles, which are pharmacophores in kinase inhibitors .
  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids extends the aromatic system for drug candidates targeting GPCRs .

Advanced: What analytical strategies address conflicting data on the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Degradation products (e.g., hydrolyzed benzoic acid) indicate moisture sensitivity, necessitating desiccants or inert gas storage .
  • Light Sensitivity : UV-Vis spectroscopy under UV light exposure (254 nm) quantifies photooxidation of the formyl group. Use amber vials for long-term storage .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of volatile formyl byproducts.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How does the steric and electronic profile of this compound affect its application in asymmetric catalysis?

Methodological Answer:
The fluorine atoms create an electron-deficient aromatic ring, enabling π-π interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids). However, steric crowding at the 2- and 3-positions may lower enantioselectivity in Diels-Alder reactions. Computational modeling (DFT) predicts transition-state geometries to guide catalyst design .

Basic: What solvents are compatible with this compound in reaction setups?

Methodological Answer:

  • Polar aprotic : DCM, DMF, or acetonitrile for nucleophilic additions.
  • Non-polar : Toluene or hexane for Friedel-Crafts alkylation.
  • Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.